REACTION_CXSMILES
|
C[O:2][C:3](=O)[CH2:4][CH2:5][CH2:6][C:7]([C:9]1[CH:14]=[CH:13][C:12]([Br:15])=[CH:11][CH:10]=1)=[O:8].[H-].[H-].[H-].[H-].[Li+].[Al+3]>>[Br:15][C:12]1[CH:11]=[CH:10][C:9]([CH:7]([OH:8])[CH2:6][CH2:5][CH2:4][CH2:3][OH:2])=[CH:14][CH:13]=1 |f:1.2.3.4.5.6|
|
Name
|
|
Quantity
|
12.8 g
|
Type
|
reactant
|
Smiles
|
COC(CCCC(=O)C1=CC=C(C=C1)Br)=O
|
Name
|
|
Quantity
|
3.4 g
|
Type
|
reactant
|
Smiles
|
[H-].[H-].[H-].[H-].[Li+].[Al+3]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C=C1)C(CCCCO)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 80.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |